2-(Benzyloxy)-1-fluoro-4-methylbenzene
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Overview
Description
2-(Benzyloxy)-1-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-fluoro-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol, benzyl bromide, and fluorine sources.
Etherification: The first step involves the etherification of 4-methylphenol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-methylphenyl benzyl ether.
Fluorination: The final step involves the selective fluorination of the benzene ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-1-fluoro-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The fluorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or thiourea in polar solvents.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-fluoro-4-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-fluoro-4-methylbenzene depends on its specific application. In chemical reactions, the benzyloxy group can act as an electron-donating group, influencing the reactivity of the benzene ring. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
2-(Benzyloxy)-1-fluorobenzene: Lacks the methyl group, which can affect its reactivity and applications.
2-(Benzyloxy)-4-methylbenzene:
1-Fluoro-4-methylbenzene: Lacks the benzyloxy group, resulting in different reactivity and applications.
Uniqueness: 2-(Benzyloxy)-1-fluoro-4-methylbenzene is unique due to the presence of both the benzyloxy and fluorine substituents, which provide a combination of electron-donating and electron-withdrawing effects
Properties
IUPAC Name |
1-fluoro-4-methyl-2-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDXMCCKGQPZNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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